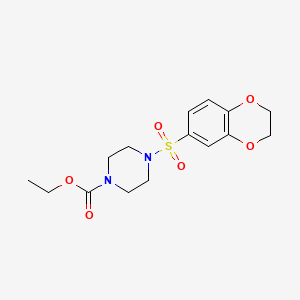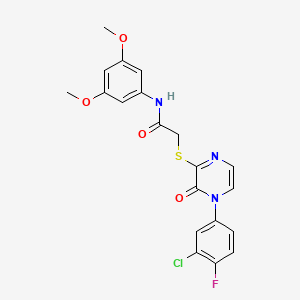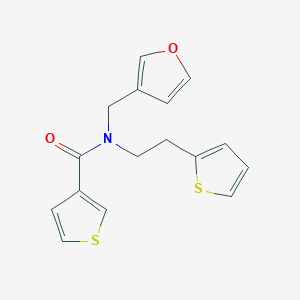
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a chromenone structure, which is a fused ring system containing a benzene ring and a pyran ring with a carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The methoxy group might undergo reactions such as demethylation, the thioxo group could be involved in redox reactions, and the imidazole ring might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the imidazole ring could potentially make it a weak base .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Zghab et al. (2017) explores the regiospecific synthesis and pharmacological evaluation of novel isoxazoline chromene derivatives. These compounds, including ones structurally related to the mentioned chemical, exhibit antibacterial and anticoagulant activities, highlighting their potential in developing new antibacterial agents. The study also delves into chemospecificity through the synthesis of 2-methyl-2,3-dihydrothieno[3,2-c]chromen-4-one, showcasing the versatility of chromene derivatives in medicinal chemistry (Zghab et al., 2017).
Bio-Evaluation for Antimicrobial and Antimalarial Activities
Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, indicating a solvent-free reaction approach. These compounds were screened for antimicrobial, antifungal, and antimalarial activities, suggesting the chemical's role in creating scaffolds for potential therapeutic agents. The structural confirmation and bio-evaluation of these derivatives highlight the exploration of chromen-2-one compounds for diverse biological applications (Shah et al., 2016).
Oxidative Dehydrogenation and Metal Ion Detection
A 2019 study by Dey et al. focused on the oxidative dehydrogenation of a coumarinyl scaffold with copper ion and its application in metal ion detection in human liver cancer cells (HepG2). This research underlines the compound's utility in developing fluorescent probes for bioimaging and detection of metal ions in biological systems, showcasing its potential in bioanalytical chemistry (Dey et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis of triazolothiazolidinone derivatives of coumarin, as reported by Bhat et al. (2009), highlights the compound's antimicrobial potential. These derivatives showed significant inhibition against S. aureus, E. coli, and C. albicans, emphasizing the importance of such compounds in developing new antimicrobial agents (Bhat et al., 2009).
Antibacterial Evaluation of Synthesized Compounds
Velpula et al. (2015) reported the synthesis and antibacterial evaluation of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones. These compounds exhibited antibacterial activity against various bacterial strains, highlighting the continued interest in chromene derivatives for their potential antibacterial properties (Velpula et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-3-[3-(3-methylsulfanylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-17-8-3-5-12-9-15(19(23)25-18(12)17)16-11-22(20(26)21-16)13-6-4-7-14(10-13)27-2/h3-11H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBXPJOEBXKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(1-(3-(methylthio)phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)
![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)